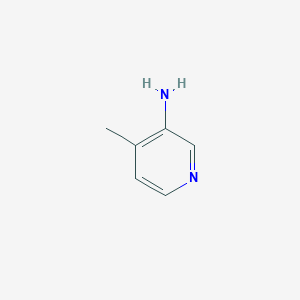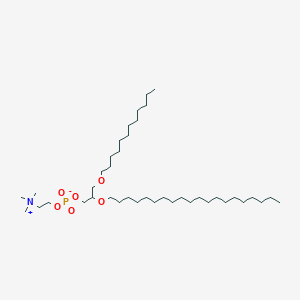
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPTE, is a phospholipid molecule that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic lipid that is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications.
Mechanism Of Action
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a cationic lipid that interacts with negatively charged molecules, such as DNA and RNA. The positive charge of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate allows it to form electrostatic interactions with the negatively charged molecules, facilitating their uptake into cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Biochemical and Physiological Effects:
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and is well-tolerated by cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its ability to form stable lipid-based nanoparticles. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. However, one of the main limitations of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other lipid-based nanoparticles.
Future Directions
There are several future directions for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles for the delivery of RNA-based therapeutics, such as siRNA and miRNA. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles could be used in the development of vaccines, as they have been shown to be effective in stimulating an immune response. Finally, there is potential for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles in the delivery of CRISPR/Cas9 gene editing tools.
Synthesis Methods
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the phosphoramidite method and the phospholipid synthesis method. The phosphoramidite method involves the reaction of a protected phosphoramidite with an alcohol, followed by deprotection to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. The phospholipid synthesis method involves the reaction of a phosphatidylcholine with a cationic amine to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate.
Scientific Research Applications
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research due to its unique properties. It is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been used in the development of liposomal formulations for the delivery of anticancer drugs.
properties
CAS RN |
106689-19-4 |
|---|---|
Product Name |
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C40H84NO6P |
Molecular Weight |
706.1 g/mol |
IUPAC Name |
(3-dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-36-45-40(39-47-48(42,43)46-37-34-41(3,4)5)38-44-35-32-30-28-26-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
InChI Key |
NUPHZIVQECYTNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
1-DOC-2-EIC-PC 1-dodecyl-2-eicosyl-glycero-3-phosphocholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



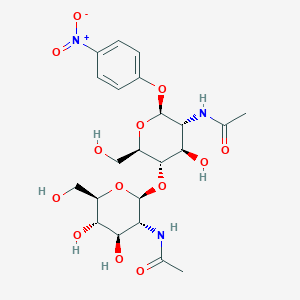
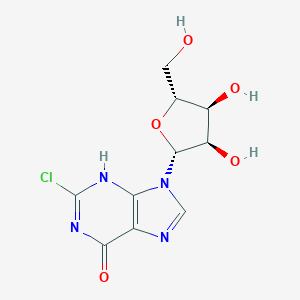
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)

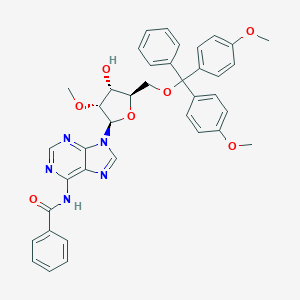
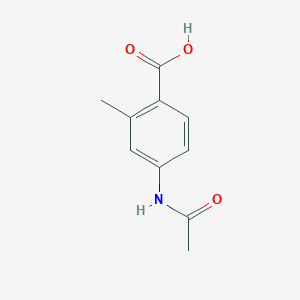
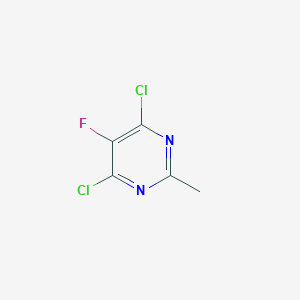
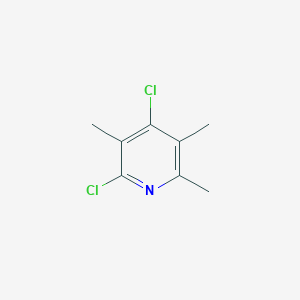


![1-Methoxycalix[6]arene](/img/structure/B17606.png)
